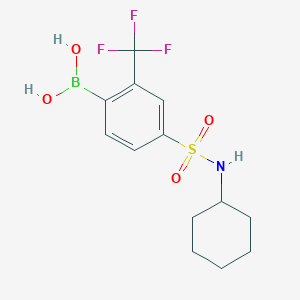

4-(N-Cyclohexylsulfamoyl)-2-trifluoromethylphenylboronic acid

Description

Properties

IUPAC Name |

[4-(cyclohexylsulfamoyl)-2-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF3NO4S/c15-13(16,17)11-8-10(6-7-12(11)14(19)20)23(21,22)18-9-4-2-1-3-5-9/h6-9,18-20H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXCXSFAAAGBOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)C(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(N-Cyclohexylsulfamoyl)-2-trifluoromethylphenylboronic acid typically involves the reaction of 4-(N-methylsulfamoyl)phenylboronic acid with appropriate reagents under controlled conditions. For instance, after cooling to room temperature, 4-(N-methylsulfamoyl)phenylboronic acid, Pd(PPh3)4, and H2O are added sequentially. The mixture is then heated under microwave irradiation at 150°C for 15 minutes .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-(N-Cyclohexylsulfamoyl)-2-trifluoromethylphenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.

Reduction: The compound can be reduced to form different derivatives depending on the reducing agents used.

Substitution: The trifluoromethyl and cyclohexylsulfamoyl groups can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of substituted phenylboronic acids .

Scientific Research Applications

Medicinal Chemistry

Drug Development:

This compound serves as a building block for synthesizing enzyme inhibitors, especially those targeting proteases and kinases. The boronic acid functionality allows for the formation of reversible covalent bonds with the active sites of these enzymes, effectively inhibiting their activity. This mechanism has been explored in the development of drugs for diseases such as cancer and diabetes.

Case Study:

A study investigated the use of boronic acids in developing selective inhibitors for serine proteases. The introduction of 4-(N-Cyclohexylsulfamoyl)-2-trifluoromethylphenylboronic acid into the synthesis pathway resulted in compounds that exhibited promising inhibitory activity against specific targets, demonstrating its utility in drug design.

Organic Synthesis

Suzuki-Miyaura Coupling Reactions:

this compound is utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is crucial for creating complex organic molecules from simpler precursors, making it valuable in pharmaceutical and materials chemistry .

Reactivity Analysis:

The compound's trifluoromethyl group enhances its electrophilicity, making it more reactive in coupling reactions compared to other phenylboronic acids. This property enables more efficient synthesis processes, which is critical in high-throughput screening environments .

Material Science

Advanced Materials Production:

In the industrial sector, this compound is employed as a catalyst in various chemical processes, contributing to the production of advanced materials with tailored properties. Its ability to facilitate reactions under mild conditions makes it suitable for applications where traditional catalysts may fail .

Comparison with Similar Compounds:

When compared to other boronic acids lacking the trifluoromethyl group, this compound shows superior performance in terms of reactivity and selectivity in synthetic applications .

Mechanism of Action

The mechanism of action of 4-(N-Cyclohexylsulfamoyl)-2-trifluoromethylphenylboronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is particularly useful in designing enzyme inhibitors for therapeutic purposes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of 4-(N-Cyclohexylsulfamoyl)-2-trifluoromethylphenylboronic acid, focusing on substituents, molecular properties, and applications:

Key Comparative Insights:

Substituent Effects on Reactivity: Methyl/Propyl: Smaller alkyl groups (e.g., methyl, propyl) enhance solubility in polar solvents, favoring rapid coupling reactions . Cyclohexyl’s flexible ring may improve binding to hydrophobic protein pockets compared to rigid tert-butyl .

Thermodynamic and Physical Properties :

- Higher molecular weight correlates with increased melting points and reduced solubility in aqueous media. For example, the tert-butyl variant (325.11 g/mol) is less soluble than the methyl analog (283.03 g/mol) .

- Purity levels (95–97%) across analogs suggest standardized synthesis protocols, likely involving sulfamoylation of boronic acid precursors followed by purification via recrystallization or chromatography .

Applications in Drug Discovery :

- Cyclohexyl and cyclopentyl derivatives are prominent in kinase inhibitor development (e.g., Mer inhibitors), where the sulfamoyl group acts as a hydrogen-bond acceptor .

- Trifluoromethyl groups enhance bioavailability and resistance to oxidative metabolism, making these compounds attractive for preclinical candidates .

Commercial Availability :

- Most analogs are discontinued, reflecting specialized demand or challenges in large-scale synthesis (e.g., handling boronic acids’ moisture sensitivity) .

Research Findings and Structural Analysis

- Synthetic Routes : Analogs are synthesized via sulfamoylation of phenylboronic acid precursors. For example, compound 25 in was prepared from (4-(N-cyclohexylsulfamoyl)phenyl)boronic acid using a palladium-catalyzed coupling protocol, yielding a white solid with confirmed structure via ¹H NMR and LC-MS .

- Crystallographic Data : The cyclohexyl group in related sulfonamides (e.g., N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamide) exhibits bond lengths and angles consistent with minimal steric distortion, suggesting similar structural stability in the boronic acid derivative .

Biological Activity

4-(N-Cyclohexylsulfamoyl)-2-trifluoromethylphenylboronic acid is a boronic acid derivative that has attracted attention in medicinal chemistry due to its potential therapeutic applications. Its unique structure, characterized by a trifluoromethyl group and a cyclohexylsulfamoyl moiety, enhances its reactivity and biological activity. This article reviews the biological properties, mechanisms of action, and potential applications of this compound in drug development.

Chemical Structure and Properties

The chemical formula for this compound is with a CAS number of 2096329-66-5. The compound is notable for its boronic acid functionality, which allows it to form reversible covalent bonds with various biomolecules, particularly enzymes.

The primary mechanism of action for this compound involves:

- Enzyme Inhibition : The boronic acid group can interact with the active sites of enzymes, forming covalent bonds that inhibit their activity. This property is particularly significant in the development of enzyme inhibitors for therapeutic applications.

- Targeting LeuRS : Similar to other boronic acids, this compound may target leucyl-tRNA synthetase (LeuRS), an enzyme crucial for protein synthesis in microorganisms. Inhibition of LeuRS has been linked to antimicrobial activity against various pathogens.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound:

- In Vitro Studies : The compound has demonstrated moderate antifungal activity against Candida albicans and higher efficacy against Aspergillus niger. Additionally, it exhibits antibacterial properties against Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values lower than those of existing antifungal agents like Tavaborole (AN2690) .

| Microorganism | Activity | MIC (µg/mL) |

|---|---|---|

| Candida albicans | Moderate | Data not specified |

| Aspergillus niger | High | Data not specified |

| Escherichia coli | Moderate | Data not specified |

| Bacillus cereus | High | < AN2690 |

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly influences the biological activity of the compound. Fluorinated compounds often exhibit enhanced lipophilicity and improved binding interactions with biological targets due to their unique electronic properties . The structural modifications in similar boronic acids have been linked to varying degrees of antimicrobial effectiveness, indicating that further optimization could yield more potent derivatives.

Case Studies

- Antifungal Mechanism : A study investigated the binding interactions between this compound and LeuRS from Candida albicans. Docking studies revealed that the compound could effectively bind to the active site, suggesting its potential as a therapeutic agent against fungal infections .

- Comparison with Other Boronic Acids : Comparative analysis with other phenylboronic acids showed that the trifluoromethyl substitution enhances antimicrobial activity. For instance, compounds lacking this functional group demonstrated significantly lower efficacy against similar microbial strains .

Q & A

Q. What synthetic strategies are recommended for preparing 4-(N-Cyclohexylsulfamoyl)-2-trifluoromethylphenylboronic acid?

The synthesis likely involves sequential functionalization:

Sulfamoyl Group Introduction : Reacting a phenyl precursor with cyclohexylsulfamoyl chloride under basic conditions to install the N-cyclohexylsulfamoyl moiety. Similar methods are described for related sulfamoyl-phenylboronic acids .

Trifluoromethyl Incorporation : Electrophilic trifluoromethylation using reagents like Umemoto’s reagent or Togni’s reagent, followed by boronic acid installation via halogen-boron exchange or Miyaura borylation .

Suzuki-Miyaura Coupling : Final purification via column chromatography and validation by / NMR and HRMS.

Q. How should researchers characterize the crystal structure of this compound?

Single-crystal X-ray diffraction is optimal. Key steps include:

- Crystallization : Use slow vapor diffusion with solvents like DCM/hexane. The cyclohexyl group often adopts a chair conformation, as observed in structurally related N-cyclohexylsulfamoyl acetamides .

- Data Collection : Employ a Bruker APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refinement with SHELXL (R-factor < 0.1) ensures accuracy .

- Hydrogen Bonding Analysis : Identify intramolecular C–H⋯O interactions and intermolecular N–H⋯O networks stabilizing the lattice .

Q. What safety precautions are critical when handling this compound?

- Inhalation/Risk Mitigation : Use fume hoods and PPE (gloves, goggles). If exposed, move to fresh air and seek medical attention .

- Storage : Store at 0–6°C in airtight containers to prevent boronic acid dehydration or hydrolysis, as recommended for fluorinated arylboronic acids .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in cross-coupling reactions?

The trifluoromethyl group enhances electrophilicity, accelerating transmetalation in Suzuki-Miyaura couplings. Competition experiments with 4-MeOCHNi(II) complexes show electron-poor arylboronic acids (e.g., 4-CF-substituted) react faster than electron-rich analogs (rate ratio >5:1) .

- Methodological Insight : Use kinetic studies (e.g., NMR monitoring) to compare reaction rates with phenylboronic acid controls.

Q. How can conflicting data on boronic acid stability under aqueous conditions be resolved?

Contradictions arise from pH-dependent boronic acid hydration. To address this:

pH Optimization : Maintain reaction pH 7–9 to balance boronate formation and stability .

Competitive Binding Assays : Use NMR to quantify boronic acid vs. boronate species in aqueous/organic biphasic systems .

Additives : Add diols (e.g., pinacol) to stabilize the boronic acid via cyclic ester formation .

Q. What computational approaches predict the compound’s binding affinity in medicinal chemistry applications?

- Docking Studies : Use AutoDock Vina with force fields (e.g., GAFF2) to model interactions with serine proteases or carbohydrate targets.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess boronic acid Lewis acidity (ΔG of hydration) .

- MD Simulations : Simulate solvation effects in water/DMSO mixtures to evaluate hydrolytic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.